![molecular formula C17H14O2 B2640599 1,6-Dimethylphenanthrene-9-carboxylic acid CAS No. 2319878-31-2](/img/structure/B2640599.png)
1,6-Dimethylphenanthrene-9-carboxylic acid
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Overview
Description
1,6-Dimethylphenanthrene-9-carboxylic acid, also known as DMPCA, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential use in various scientific research applications. DMPCA is a crystalline solid that is soluble in organic solvents and has a molecular weight of 270.33 g/mol.
Scientific Research Applications
- Carboxylic acids are versatile organic compounds, and phenanthrene-9-carboxylic acid is no exception. In organic synthesis, it serves as a building block for creating more complex molecules. Researchers use it to synthesize small molecules, macromolecules, and synthetic or natural polymers. The presence of a carboxyl group (-COOH) makes it active in various organic reactions, such as substitution, elimination, oxidation, and coupling .
- Phenanthrene-9-carboxylic acid finds applications in nanotechnology. For instance, researchers have used organic carboxylic acids (including tartaric acid, maleic acid, and malic acid) to modify the surfaces of carbon nanotubes. By assisting in surface modification, these acids enhance the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. This contributes to the production of polymer nanomaterials .
- Within the realm of polymers, carboxylic acids play several roles. Phenanthrene-9-carboxylic acid can act as a monomer, an additive, or even a catalyst. These applications contribute to the development of novel polymer materials with tailored properties .
- Researchers utilize phenanthrene-9-carboxylic acid to modify the surfaces of metallic nanoparticles. This modification enhances their stability, dispersibility, and compatibility with other materials. Such modified nanoparticles find applications in fields like catalysis, sensors, and drug delivery .
- While not as extensively studied as other carboxylic acids, phenanthrene-9-carboxylic acid may have potential applications in medicine. Its unique structure and functional groups could be explored for drug design, bioconjugation, or as a precursor for bioactive compounds .
- Carboxylic acids, including phenanthrene-9-carboxylic acid, are essential in pharmaceutical research. They serve as intermediates for synthesizing drug candidates. Researchers can modify their structures to optimize pharmacokinetics, bioavailability, and therapeutic efficacy .
Organic Synthesis
Nanotechnology
Polymer Chemistry
Surface Modification of Nanoparticles
Medical Field
Pharmacy and Drug Development
Mechanism of Action
Target of Action
It is known that carboxylic acids, a group to which this compound belongs, generally undergo nucleophilic substitution reactions . In these reactions, the nucleophile (often a hydroxyl group) is substituted by another nucleophile .
Mode of Action
Carboxylic acids, including this compound, typically interact with their targets through a process called nucleophilic substitution . In this process, the carbonyl group (C=O) in the carboxylic acid gets polarized, developing a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom . This polarization allows the compound to interact with its targets.
Biochemical Pathways
For instance, they can participate in reactions involving the substitution of the hydroxyl group (-OH) by another nucleophile .
Result of Action
Carboxylic acids can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions with these targets .
properties
IUPAC Name |
1,6-dimethylphenanthrene-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-10-6-7-13-15(8-10)12-5-3-4-11(2)14(12)9-16(13)17(18)19/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZOFHCPDXNBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=C(C=CC=C23)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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